Dermaseptin-like precursor DRP-AC-1
Description
Dermaseptin-like precursor DRP-AC-1 is a host defense peptide (HDP) identified in amphibian skin secretions. These peptides are part of the dermaseptin superfamily, known for their potent antimicrobial and immunomodulatory properties. DRP-AC-1 belongs to the Plasticin-C1 subgroup (ID: 21972362), characterized by a conserved N-terminal domain and structural plasticity that enables interactions with microbial membranes . While its exact sequence and post-translational modifications remain under investigation, DRP-AC-1 is hypothesized to adopt an amphipathic α-helical conformation, a hallmark of dermaseptins, which facilitates membrane disruption in pathogens .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GLLSGILNTAGGLLGNLIGSLSNGES |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Homology and Diversity
DRP-AC-1 shares a conserved framework with other dermaseptin-like peptides but exhibits distinct structural variations that influence functional specificity. Below is a comparative analysis:
Key Insights :
- DRP-AC-1 lacks the C-terminal amidation seen in DRP-PBN2a, which may reduce its stability compared to the latter .
- Unlike the glycine/proline-rich motif of H. bahuvistara peptides, DRP-AC-1’s α-helical structure suggests stronger membrane-targeting activity .
Antimicrobial Activity
DRP-AC-1’s antimicrobial spectrum is narrower compared to other dermaseptins but shows selectivity against Gram-negative bacteria.
Key Insights :
- DRP-AC-1’s higher MIC values suggest reduced potency compared to PD-dermaseptin or Dermaseptin-S1, possibly due to structural differences .
- Unlike H. bahuvistara peptides, DRP-AC-1 lacks strong antifungal activity, highlighting functional divergence within the dermaseptin family .
Mechanistic Differences
While most dermaseptins disrupt microbial membranes via electrostatic interactions, DRP-AC-1 may employ a dual mechanism:
Membrane permeabilization via α-helix insertion (shared with Dermaseptin-S1) .
Therapeutic Potential
DRP-AC-1’s lower cytotoxicity toward mammalian cells (predicted IC₅₀ > 50 μg/mL) contrasts with PD-dermaseptin, which shows anticancer activity at IC₅₀ 15 μM against MCF-7 cells . However, its instability in serum limits clinical applicability compared to C-terminally modified analogs like DRP-PBN2a .
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